

5-Iodopyrimidine: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 5-Iodopyrimidine

Cat. No.: B189635

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An in-depth examination of the commercial availability, synthesis, and applications of **5-Iodopyrimidine**, a key building block in medicinal chemistry.

This technical guide provides a comprehensive overview of **5-Iodopyrimidine** (CAS No. 31462-58-5), a halogenated pyrimidine derivative crucial for the synthesis of a wide range of biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its commercial sourcing, key chemical properties, and established experimental protocols.

Commercial Availability and Suppliers

5-Iodopyrimidine is readily available from a variety of chemical suppliers worldwide, catering to both research and bulk quantity requirements. The compound is typically offered at purities of 97% or higher. Below is a summary of prominent suppliers and their offerings.

Supplier	CAS Number	Purity	Available Quantities	Additional Information
Sigma-Aldrich (Merck)	31462-58-5	≥97%	100 MG, 250 MG, 1 G	Offered through Aldrich Partner (Synthonix Corporation).[1]
Parchem	31462-58-5	-	Bulk and research quantities	A global supplier of specialty chemicals.[2]
Synblock	31462-58-5	≥98%	-	Provides detailed product information including MSDS and NMR data. [3]
BLD Pharm	31462-58-5	-	Various sizes available for online order	Offers cold-chain transportation for the product.[4]
Sunway Pharm Ltd	31462-58-5	-	-	Lists various aliases for the compound.[5]
ChemScene	31462-58-5	≥98%	-	Provides computational chemistry data and requires inquiry for purchase.[6]

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physical and chemical properties of **5-Iodopyrimidine** is presented below.

Property	Value	Source
Molecular Formula	C ₄ H ₃ IN ₂	[3][6]
Molecular Weight	205.98 g/mol	[3][6]
Appearance	White to Pale-yellow to Yellow-brown to Brown Solid	[1]
IUPAC Name	5-iodopyrimidine	[1][7]
InChI Key	DNWRLMRKDSGSPL-UHFFFAOYSA-N	[1]
SMILES	<chem>C1=C(C=NC=N1)I</chem>	[6][7]
Storage Temperature	Refrigerator (2-8°C), Keep in dark place, sealed in dry	[1][4]

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents due to their presence in the nucleobases of DNA and RNA.[8][9][10] The introduction of an iodine atom at the 5-position of the pyrimidine ring offers a versatile handle for further chemical modifications, making **5-Iodopyrimidine** a valuable starting material in the synthesis of novel drug candidates.

Research has demonstrated the utility of **5-iodopyrimidine** analogs in developing compounds with a range of biological activities, including:

- **Antimicrobial and Antifungal Agents:** 5-Iodo substituted pyrimidine analogs have been synthesized and evaluated for their antimicrobial and antifungal properties.[11][12][13]
- **Antiviral Activity:** The 5-substituted pyrimidine scaffold is a known pharmacophore in antiviral drugs.[11][13]

- Anticancer Agents: Pyrimidine-based compounds are extensively studied for their potential as anticancer drugs, targeting various kinases and cellular pathways.[8]

Experimental Protocols

The following sections detail synthetic procedures that utilize **5-Iodopyrimidine** derivatives, providing a foundation for researchers to build upon.

Synthesis of 4-chloro-5-iodo-2-benzylthiopyrimidine

This protocol describes the chlorination of a 5-iodo-2-benzylthiouracil derivative, a key step in the synthesis of various 4-substituted-**5-iodopyrimidines**.[\[11\]](#)[\[12\]](#)

Materials:

- 5-iodo-2-benzylthiouracil (1)
- Phosphorus oxychloride (POCl_3)
- Ether
- 5% aqueous Sodium Bicarbonate (NaHCO_3) solution
- Water
- Ice

Procedure:

- A mixture of 5-iodo-2-benzylthiouracil (1) (0.01 mol) and POCl_3 (0.06 mol) is refluxed for 1 hour.
- Excess POCl_3 is removed by distillation under reduced pressure.
- The reaction mixture is carefully poured into 200 ml of ice-cold water.
- The resulting solid is extracted with ether (3 x 100 ml).

- The combined ether extracts are washed sequentially with 5% aqueous NaHCO_3 solution (3 x 100 ml) and water (3 x 100 ml).
- The organic layer is dried and the solvent is evaporated to yield 4-chloro-5-iodo-2-benzylthiopyrimidine (2).

General Procedure for the Synthesis of 4-amino-5-iodo-2-benzylthiopyrimidines

This protocol outlines the reaction of 4-chloro-5-iodo-2-benzylthiopyrimidine with various amines to generate a library of 4-amino-**5-iodopyrimidine** analogs.[\[11\]](#)

Materials:

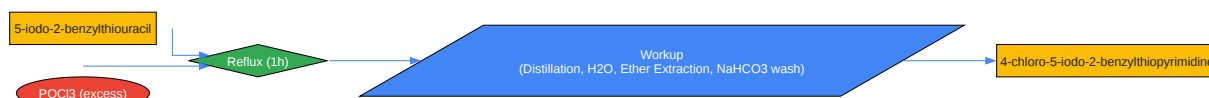
- 4-chloro-5-iodo-2-benzylthiopyrimidine (2)
- Substituted aromatic amines, 2-aminopyridine, or hydrazine hydrate
- Ethanol

Procedure:

- A solution of 4-chloro-5-iodo-2-benzylthiopyrimidine (2) (0.001 mol) in a suitable solvent such as ethanol is prepared.
- The respective amine (0.001 mol) is added to the solution.
- The reaction mixture is refluxed for a specified time (typically several hours) until the reaction is complete (monitored by TLC).
- The reaction mixture is cooled, and the product is isolated by filtration or extraction.
- The crude product is purified by recrystallization or column chromatography.

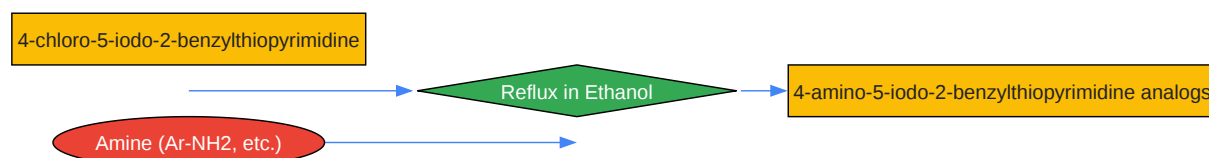
Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic procedures described above.



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Caption: Synthetic workflow for the chlorination of 5-iodo-2-benzylthiouracil.



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